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Compound of Interest

Compound Name: 2' 3-O-Isopropylideneadenosine

Cat. No.: B1210659

Spectroscopic Data of 2',3'-O-
Isopropylideneadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2',3'-O-
Isopropylideneadenosine, a pivotal intermediate in the synthesis of various adenosine
analogs with therapeutic potential. The structural elucidation of this compound is paramount for
its application in medicinal chemistry and drug development. This document outlines the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with detailed experimental protocols for their acquisition.

Physicochemical Properties

2',3'-O-Isopropylideneadenosine is a white to off-white crystalline powder.[1] Its fundamental
structure comprises an adenine base linked to a ribose sugar, where the 2' and 3' hydroxyl
groups are protected by an isopropylidene group, a modification crucial for subsequent
chemical synthesis.[1][2]
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Property Value
Molecular Formula C13H17Ns04[3][4]
Molecular Weight 307.31 g/mol [3][5]
CAS Number 362-75-4[3][5]
Appearance White or almost white crystalline powder[1]
Melting Point 221-222 °C[4]
N Slightly soluble in Dioxane, DMSO, and
Solubility
Methanol[1][4]
Room Temperature; Keep in a dark, dry, sealed
Storage

place[1][4]

Spectroscopic Data

The characterization of 2',3'-O-Isopropylideneadenosine relies on a combination of
spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity
of atoms.

H NMR (Proton NMR) Data

The H NMR spectrum of 2',3'-O-Isopropylideneadenosine reveals characteristic signals for
the protons of the adenine base, the ribose moiety, and the isopropylidene protecting group.[2]
The following data were obtained in deuterated dimethyl sulfoxide (DMSO-de) at 400 MHz.[2][6]
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Assignment Chemical Shift (6, ppm)
H-8 8.375
H-2 8.190
NH:2 7.41

H-1' 6.151
H-2' 5.366
H-3' 5.29

H-4' 4.991
H-5'a, H-5'b 4.245
5'-OH 3.59, 3.55
Isopropylidene-CHs 1.560
Isopropylidene-CHs 1.337

13C NMR (Carbon NMR) Data

While a specific experimental spectrum is not readily available in public databases, the
expected chemical shifts for the carbon atoms of 2',3'-O-Isopropylideneadenosine can be
predicted based on its structure and data from analogous nucleosides.[2] A technical guide
focusing on the 13C NMR spectrum of its 13Cs isotopologue provides expected chemical shifts
for the unlabeled compound as a reference.[7]
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Assignment Predicted Chemical Shift (8, ppm)
C-6 ~156
C-2 ~152
C-4 ~149
C-8 ~140
C-5 ~119
Isopropylidene-C(CHs)2 ~113
c-1 ~90

c-4 ~87

C-2' ~84

C-3 ~81

C-5' ~61
Isopropylidene-CHs ~27,~25

Infrared (IR) Spectroscopy

The IR spectrum of 2',3'-O-Isopropylideneadenosine would be expected to show
characteristic absorption bands corresponding to its functional groups. While a specific
spectrum for this compound is noted in the NIST Chemistry WebBook, detailed peak
assignments are not provided.[8] Based on general knowledge of IR spectroscopy for
nucleosides, the following characteristic peaks can be anticipated:

e N-H stretching: Around 3300-3100 cm~! for the amine group (NHz) on the adenine base.

e C-H stretching: Bands just above 3000 cm~1 for the aromatic C-H bonds of the adenine ring
and below 3000 cm~1 for the aliphatic C-H bonds of the ribose and isopropylidene groups.[9]

e C=N and C=C stretching: In the 1650-1550 cm~! region, characteristic of the adenine ring.
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e C-O stretching: Strong absorptions in the 1200-1000 cm~? region for the C-O bonds of the
ribose and the isopropylidene acetal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
molecule, confirming its identity.[2] For 2',3'-O-Isopropylideneadenosine (C13H17Ns0a4), the
expected molecular weight is 307.31 g/mol .[10] Electron lonization (El) mass spectrometry
would provide a characteristic fragmentation pattern aiding in structural confirmation.[2]

lon m/z (expected)
[M]* 307.13
[M - CHs]* 292.11
[Adenine + H]* 136.06

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful
characterization of 2',3'-O-Isopropylideneadenosine.

NMR Spectroscopy Protocol

Sample Preparation:

e Dissolve 5-10 mg of 2',3'-O-Isopropylideneadenosine in approximately 0.6 mL of
deuterated dimethyl sulfoxide (DMSO-de).[2]

» Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (for a 400-600 MHz spectrometer):
e 1HNMR:

o Experiment: Standard 1D proton experiment.

o Solvent: DMSO-de.[6]
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o Reference: Tetramethylsilane (TMS) at 0.00 ppm.

e 13C NMR:
o Experiment: 1D 3C NMR with proton decoupling.[7]
o Solvent: DMSO-de or Methanol-da.[7]
o Concentration: 10-50 mg in 0.5-0.7 mL of solvent.[7]
o Reference: TMS at 0.00 ppm.[7]
o Spectral Width: Approximately 200-250 ppm.[7]

o Relaxation Delay (D1): 2-5 seconds.[7]

Infrared (IR) Spectroscopy Protocol

A general protocol for obtaining an IR spectrum of a solid nucleoside sample is as follows:
Sample Preparation (KBr Pellet Method):

e Thoroughly mix a small amount of 2',3'-O-Isopropylideneadenosine with dry potassium
bromide (KBr) powder.

o Press the mixture into a thin, transparent pellet using a hydraulic press. Cesium iodide (Csl)
can also be used as a matrix.[11]

Data Acquisition:
e Place the pellet in the sample holder of an FTIR spectrometer.

e Record the spectrum, typically in the range of 4000-400 cm~—1.

Mass Spectrometry Protocol

Sample Preparation:
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e Dissolve a small amount of 2',3'-O-Isopropylideneadenosine in a suitable volatile solvent
like methanol or acetonitrile to a concentration of approximately 1 mg/mL.[2] For more
complex matrices like plasma, a protein precipitation method followed by hydrophilic
interaction liquid chromatography (HILIC) is recommended.[10]

Instrumentation (for LC-MS/MS):

 lonization Mode: Electrospray lonization (ESI) in positive mode is commonly used for
nucleosides.[10] Electron lonization (El) at 70 eV is also utilized.[2]

e Mass Analyzer: A triple quadrupole mass spectrometer is suitable for quantitative analysis.
[10]

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a
synthesized chemical compound like 2',3'-O-Isopropylideneadenosine.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for the synthesis and spectroscopic analysis of 2',3'-O-

Isopropylideneadenosine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1210659?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

